molecular formula C12H12N2O3S B13115582 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid CAS No. 61560-12-1

2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid

Cat. No.: B13115582
CAS No.: 61560-12-1
M. Wt: 264.30 g/mol
InChI Key: XPLIFJPPGGRXNI-UHFFFAOYSA-N
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Description

"2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid" is a sulfur-containing organic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at the 3-position and a methylthio-propionic acid moiety at the 5-position. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and versatility in medicinal chemistry, particularly in drug design targeting enzymes, receptors, or pathogens. This compound is hypothesized to exhibit bioactivity in therapeutic areas such as anticancer, antiviral, or antiplatelet aggregation, based on structural analogs documented in pharmacological research .

Properties

CAS No.

61560-12-1

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]propanoic acid

InChI

InChI=1S/C12H12N2O3S/c1-8(12(15)16)18-7-10-13-11(14-17-10)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,16)

InChI Key

XPLIFJPPGGRXNI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SCC1=NC(=NO1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups .

Industrial Production Methods

While specific industrial production methods for 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopropionic acid moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.

    Substitution: The phenyl group and other substituents on the oxadiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce various heterocyclic compounds.

Scientific Research Applications

2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed breakdown:

Structural Analogues from Patent Literature

The patent EP 3 471 729 B1 (2017) discloses several 1,2,4-oxadiazole derivatives with methylthio-linked side chains, including:

  • N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-benzamide
  • 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide
  • N-[2-[ethyl(2-methylphenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide

These compounds share the 1,2,4-oxadiazole core but differ in substituents and appended functional groups. Key distinctions from the target compound include:

  • Substituent on Oxadiazole Ring: The target compound features a phenyl group at the 3-position, whereas analogs in the patent often use methyl or unsubstituted oxadiazoles.
  • Side Chain : The target compound terminates in a thiopropionic acid group, contrasting with the benzamide or pyridinecarboxamide moieties in analogs. The carboxylic acid group may confer better aqueous solubility or ionic interactions compared to amide derivatives .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Analog (e.g., 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide)
Molecular Weight ~350–370 g/mol (estimated) ~350–400 g/mol
LogP (Lipophilicity) ~2.5–3.5 (phenyl enhances lipophilicity) ~1.8–2.5 (methyl substituent reduces bulk)
Solubility Moderate (carboxylic acid improves H2O solubility) Low (amide groups reduce solubility)
Bioactivity Potential antiplatelet/viral activity Documented anticancer/antiviral activity in patent claims

Biological Activity

2-(S-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl)thiopropionic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, which is known for its diverse biological activities. The structural formula can be represented as follows:

C13H13N3O2S\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}_2\text{S}

This compound features a thiopropionic acid moiety linked to a phenyl-substituted 1,2,4-oxadiazole ring. The presence of these functional groups is critical for its biological interactions.

Antifibrotic Properties

Recent studies have highlighted the antifibrotic potential of compounds related to 1,2,4-oxadiazoles. For instance, a series of oxadiazole derivatives were evaluated for their ability to inhibit Rho/MRTF/SRF-mediated gene transcription. One notable derivative demonstrated an IC50 value of 180 nM in cellular assays, indicating significant potency against fibrotic responses in vitro . The structure-activity relationship (SAR) analysis revealed that modifications to the carboxylic acid group significantly influenced biological activity, with optimal chain lengths enhancing efficacy .

Genotoxicity Assessment

The genotoxic effects of related oxadiazole compounds have been assessed using the Ames test and SOS Chromotest. Results indicated that while some derivatives showed no mutagenic activity, they could induce weak SOS responses. Importantly, modifications in chemical structure led to reduced genotoxic effects, suggesting that careful design can enhance therapeutic profiles while minimizing risks .

Cytotoxicity Studies

In cytotoxicity assessments, several oxadiazole derivatives exhibited low toxicity profiles at concentrations up to 100 μM. This is particularly relevant for drug development as it suggests a favorable safety margin for potential therapeutic applications .

Data Summary

Activity IC50 Value Cytotoxicity Genotoxicity
Rho/MRTF/SRF Inhibition180 nMNon-cytotoxic up to 100 μMWeak SOS response
Antifibrotic EfficacySignificantLowReduced with modifications

Case Studies

  • Antifibrotic Efficacy in Mouse Models : In vivo studies demonstrated that specific oxadiazole derivatives could significantly reduce dermal fibrosis induced by bleomycin in mice. These findings support their potential use as therapeutic agents in fibrotic diseases .
  • Chemical Modifications and Activity Enhancement : Research indicated that altering the side chains of oxadiazole compounds could lead to substantial increases in their biological activity. For example, substituting carboxylic acid with an ethyl ester maintained activity due to hydrolysis by cellular esterases .

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